3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate
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Overview
Description
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methoxybenzoate ester. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate typically involves multiple steps. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin-2-one in the presence of a base, followed by esterification with 2-methoxybenzoic acid. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Another compound with a similar structure but different functional groups.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Shares the methoxybenzoate moiety but differs in other substituents
Uniqueness
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C25H20O6 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C25H20O6/c1-15-20-14-18(30-24(26)19-6-4-5-7-21(19)29-3)12-13-22(20)31-25(27)23(15)16-8-10-17(28-2)11-9-16/h4-14H,1-3H3 |
InChI Key |
KMPFXFOIDJLAJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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